Benzeneacetic acid, alpha-amino-2-hydroxy-, (alphaS)- (9CI)
Benzeneacetic acid, alpha-amino-2-hydroxy-, (alphaS)- (9CI)
Brand Name:
Vulcanchem
CAS No.:
185339-08-6
VCID:
VC0068829
InChI:
InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1
SMILES:
C1=CC=C(C(=C1)C(C(=O)O)N)O
Molecular Formula:
C8H9NO3
Molecular Weight:
167.16 g/mol
Benzeneacetic acid, alpha-amino-2-hydroxy-, (alphaS)- (9CI)
CAS No.: 185339-08-6
Main Products
VCID: VC0068829
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
CAS No. | 185339-08-6 |
---|---|
Product Name | Benzeneacetic acid, alpha-amino-2-hydroxy-, (alphaS)- (9CI) |
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
IUPAC Name | (2S)-2-amino-2-(2-hydroxyphenyl)acetic acid |
Standard InChI | InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 |
Standard InChIKey | LIDYFNYBHXPTJG-ZETCQYMHSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)[C@@H](C(=O)[O-])[NH3+])O |
SMILES | C1=CC=C(C(=C1)C(C(=O)O)N)O |
Canonical SMILES | C1=CC=C(C(=C1)C(C(=O)[O-])[NH3+])O |
PubChem Compound | 12109300 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume